molecular formula C21H13F2N3O2 B12272941 (2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B12272941
M. Wt: 377.3 g/mol
InChI Key: QPSLPTHTVDOVNW-UHFFFAOYSA-N
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Description

(2Z)-2-[(3,4-Difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a chromene-based small molecule with a molecular formula of C₂₁H₁₃F₂N₃O₂ and a molecular weight of 377.35 g/mol . Its structure features a chromene core substituted with a 3,4-difluorophenylimino group at the 2-position and a pyridin-2-ylamide moiety at the 3-position. The Z-configuration of the imino double bond is critical for its stereochemical identity, which may influence biological interactions . The compound’s monoisotropic mass is 377.097583, and it has been assigned the ChemSpider ID 26030236 and CAS registry number 1327172-68-8 .

Properties

Molecular Formula

C21H13F2N3O2

Molecular Weight

377.3 g/mol

IUPAC Name

2-(3,4-difluorophenyl)imino-N-pyridin-2-ylchromene-3-carboxamide

InChI

InChI=1S/C21H13F2N3O2/c22-16-9-8-14(12-17(16)23)25-21-15(11-13-5-1-2-6-18(13)28-21)20(27)26-19-7-3-4-10-24-19/h1-12H,(H,24,26,27)

InChI Key

QPSLPTHTVDOVNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=C(C=C3)F)F)O2)C(=O)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-difluoroaniline with 2-pyridinecarboxaldehyde to form the imine intermediate. This intermediate is then subjected to cyclization with 3-formylchromone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Chromene derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide with structurally related compounds.

Structural and Functional Group Analysis
Property (2Z)-2-[(3,4-Difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-4H-chromen-2-yl)benzamide
Core Structure 2H-chromene 4H-chromene
Substituents 3,4-Difluorophenylimino, pyridin-2-ylamide 2-Chlorobenzylidene, 2-chlorophenyl, benzamide
Halogen Atoms Fluorine (F) Chlorine (Cl)
Molecular Weight 377.35 g/mol Not explicitly reported (estimated higher due to Cl and benzamide groups)
Key Functional Groups Imino, carboxamide Benzylidene, cyano, benzamide

Key Observations :

  • Halogen Effects : Fluorine’s small size and high electronegativity enhance binding affinity and metabolic stability compared to bulkier chlorine substituents, which may increase lipophilicity but reduce target selectivity .
  • Aromatic Moieties : The pyridin-2-yl group in the primary compound enables hydrogen bonding with biological targets, whereas the benzamide in the comparator may favor π-π stacking interactions .
  • Stereochemistry: The Z-configuration of the imino group in the primary compound contrasts with the benzylidene group in the comparator, which lacks defined stereochemistry in the provided data .
Pharmacological Implications
  • Fluorine vs. Chlorine : Fluorinated compounds generally exhibit improved bioavailability and blood-brain barrier penetration compared to chlorinated analogs due to reduced metabolic degradation .
  • Pyridine vs. Benzamide : The pyridine moiety may enhance solubility in aqueous environments, whereas the benzamide group could increase plasma protein binding, affecting pharmacokinetics .

Biological Activity

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, identified by its CAS number 1327172-68-8, is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is C21H13F2N3O2, with a molecular weight of 377.3 g/mol. The compound features a chromene core substituted with a pyridine and a difluorophenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H13F2N3O2
Molecular Weight377.3 g/mol
CAS Number1327172-68-8

Anticancer Properties

Research indicates that derivatives of chromene compounds exhibit anticancer properties. In vitro studies have shown that (2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can induce apoptosis in various cancer cell lines. For instance, the compound was tested against the HCT116 colon cancer cell line, demonstrating an IC50 value of approximately 6.5 µM, indicating potent cytotoxic effects .

Mechanism of Action:
The proposed mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. The compound's ability to intercalate into DNA may also contribute to its anticancer effects by disrupting replication processes .

Antimicrobial Activity

In addition to its anticancer properties, (2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Study on Anticancer Effects :
    • Objective : Evaluate the cytotoxicity of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide on HCT116 cells.
    • Method : MTT assay was used to determine cell viability.
    • Findings : The compound significantly reduced cell viability with an IC50 of 6.5 µM, suggesting potential for development as an anticancer agent .
  • Study on Antimicrobial Effects :
    • Objective : Assess the antimicrobial efficacy against common pathogens.
    • Method : Disk diffusion and MIC assays were performed.
    • Findings : The compound demonstrated strong antibacterial activity with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

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